(Benzo[b]thiophen-5-yl)acetonitrile
Description
(Benzo[b]thiophen-5-yl)acetonitrile is a heterocyclic organic compound comprising a benzo[b]thiophene core substituted with an acetonitrile (-CH₂CN) group at the 5-position. The benzo[b]thiophene scaffold consists of a fused benzene and thiophene ring system, which confers aromaticity and electronic diversity. The acetonitrile substituent introduces a polar nitrile moiety, enhancing reactivity in nucleophilic additions, cyclizations, and other synthetic transformations . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its structural features enable tailored modifications for bioactivity optimization.
Properties
Molecular Formula |
C10H7NS |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)acetonitrile |
InChI |
InChI=1S/C10H7NS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3H2 |
InChI Key |
KCINAEFQFUWUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of (Benzo[b]thiophen-5-yl)acetonitrile, highlighting substituent differences and their implications:
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